

Application Notes and Protocols for Etonitazepipne in Opioid Research

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Compound of Interest

Compound Name: Etonitazepipne

Cat. No.: B8822245

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Introduction

Etonitazepipne, also known as N-piperidinyl etonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes". [1] Originally developed in the late 1950s as an analgesic, it was never marketed for medical use.[1] Recently, **etonitazepipne** has emerged as a valuable tool compound in opioid research due to its high affinity and selectivity for the μ -opioid receptor (MOR).[1][2][3] These characteristics make it an important pharmacological probe for investigating MOR structure, function, and signaling pathways, as well as for the development of novel analgesics and treatments for opioid use disorder.

This document provides detailed application notes and experimental protocols for the use of **etonitazepipne** as a tool compound in opioid research.

Pharmacological Profile

Etonitazepipne is a potent and selective full agonist at the μ -opioid receptor.[1] Its high affinity for the MOR, coupled with its selectivity over kappa (κ) and delta (δ) opioid receptors, makes it a precise tool for studying MOR-mediated effects.[1]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative pharmacological data for **etonitazepipne** in comparison to the well-characterized opioids, fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinity

Compound	Receptor	K _i (nM)	Source
Etonitazepipne	μ (mu)	0.51 ± 0.10 to 14.3 ± 2.5	[1]
κ (kappa)	1290 ± 110	[1]	
δ (delta)	607 ± 63	[1]	
Fentanyl	μ (mu)	1.255 ± 0.084 to 6.17 ± 0.82	[1]
Morphine	μ (mu)	~290 (EC ₅₀ in β-arrestin2 assay)	[4]

Table 2: In Vitro Functional Activity

Compound	Assay	Parameter	Value	Source
Etonitazepipne	[³⁵ S]GTPγS	EC ₅₀ (nM)	8.47 ± 0.81	[1]
E _{max} (%)	98.4 ± 6.7	[1]		
β-arrestin 2 Recruitment	EC ₅₀ (nM)	2.49 to 5.12	[1]	
E _{max} (%) vs Hydromorphone	183	[2][3]		
cAMP Inhibition	EC ₅₀ (nM)	0.222	[1]	
Fentanyl	β-arrestin 2 Recruitment	EC ₅₀ (nM)	14.9	[4]
Morphine	β-arrestin 2 Recruitment	EC ₅₀ (nM)	290	[4]

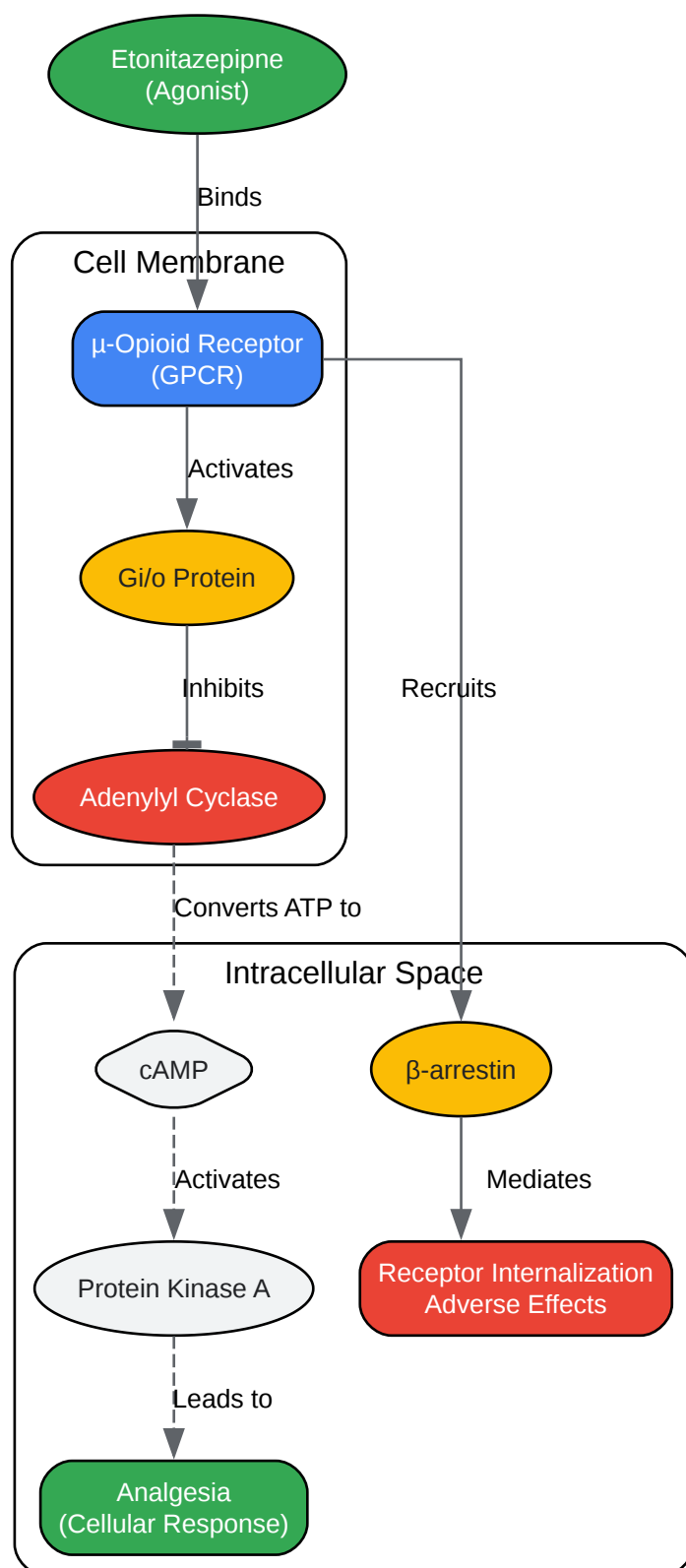
Table 3: In Vivo Analgesic Potency (Hot Plate Assay)

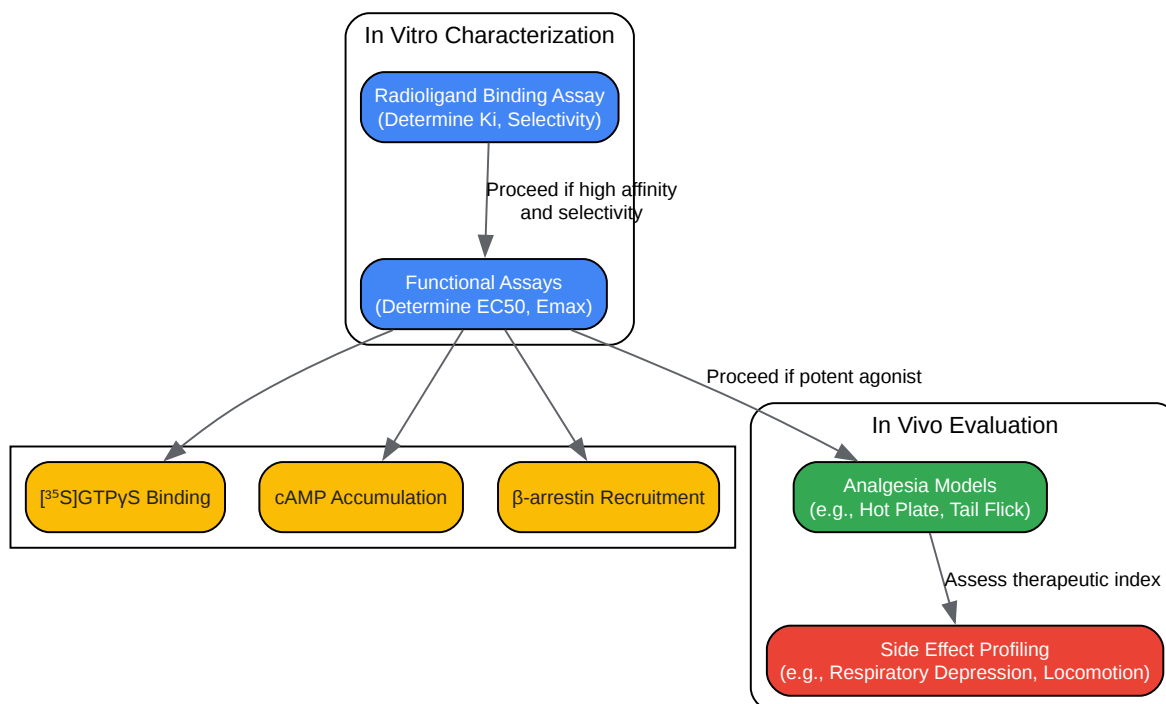
Compound	ED ₅₀ (mg/kg)	Species	Source
Etonitazepipne	0.0205	Rat	[1] [2] [3]
Fentanyl	0.0209	Rat	[1] [2] [3]
Morphine	3.940	Rat	[2] [3]

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Cascade

The binding of an agonist like **etonitazepipne** to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to both the desired analgesic effects and the potential for adverse effects such as respiratory depression. The two primary signaling pathways activated are the G-protein pathway and the β-arrestin pathway.





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